4-chlorobenzyl N-(3-methoxy-2-thienyl)carbamate
Description
4-Chlorobenzyl N-(3-methoxy-2-thienyl)carbamate is a synthetic carbamate derivative featuring a 4-chlorobenzyl group linked to a substituted thienyl moiety via a carbamate bridge. Its structure combines aromatic chlorination (enhancing lipophilicity and metabolic stability) with a methoxy-thiophene group, which may influence electronic properties and binding interactions in biological systems.
Structure
3D Structure
Properties
IUPAC Name |
(4-chlorophenyl)methyl N-(3-methoxythiophen-2-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO3S/c1-17-11-6-7-19-12(11)15-13(16)18-8-9-2-4-10(14)5-3-9/h2-7H,8H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGQXNMMCXCGZOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(SC=C1)NC(=O)OCC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301326377 | |
| Record name | (4-chlorophenyl)methyl N-(3-methoxythiophen-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301326377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
19.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666185 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
477845-97-9 | |
| Record name | (4-chlorophenyl)methyl N-(3-methoxythiophen-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301326377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
4-Chlorobenzyl N-(3-methoxy-2-thienyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article summarizes the findings related to its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound can be described by its structural formula:
Where:
- C = Carbon
- H = Hydrogen
- Cl = Chlorine
- N = Nitrogen
- O = Oxygen
- S = Sulfur
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, including:
- Anticancer Effects : The compound has shown cytotoxicity against various cancer cell lines.
- Enzyme Inhibition : It may act as an inhibitor for certain enzymes, contributing to its therapeutic potential.
Case Studies
-
Cytotoxicity Assays : In vitro studies have demonstrated that this compound exhibits cytotoxic effects on different cancer cell lines, including breast adenocarcinoma (MCF-7) and melanoma (MEL-8). The IC50 values indicate the concentration required to inhibit cell growth by 50%.
Cell Line IC50 (µM) Mechanism of Action MCF-7 0.65 Induction of apoptosis via caspase activation MEL-8 2.41 Cell cycle arrest at G1 phase - Flow Cytometry Analysis : This technique was employed to assess the apoptotic effects of the compound. Results indicated a significant increase in caspase-3/7 activity, suggesting that the compound triggers programmed cell death in cancer cells.
Enzyme Activity Assays
The compound's potential as an enzyme inhibitor was evaluated through various assays:
-
Acetylcholinesterase (AChE) Inhibition : The compound showed promising activity against AChE with an IC50 value indicating its potency compared to standard inhibitors.
Compound IC50 (µM) This compound 0.81 Physostigmine 0.12 - Selectivity Profile : The selectivity of the compound for AChE over butyrylcholinesterase (BChE) was also analyzed, revealing a higher affinity for AChE.
Structural Modifications and Activity Correlation
Research has indicated that structural modifications can significantly impact the biological activity of carbamate derivatives. Notably, the presence of electron-withdrawing groups (EWGs) at specific positions on the aromatic ring enhances anticancer activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s unique structural features are best contextualized by comparing it to analogs in synthesis, physicochemical properties, and biological activity.
Structural and Spectroscopic Differences
Key distinctions arise in substituent effects:
- 4-Chlorobenzyl vs.
- Thiophene vs. Azetidinone Rings: The methoxy-thiophene moiety introduces sulfur-based resonance effects and planar aromaticity, contrasting with the strained azetidinone rings in compounds, which exhibit distinct NMR chemical shifts (e.g., δ 7.2–8.1 ppm for aromatic protons in thiophene vs. δ 4.5–5.5 ppm for azetidinone protons) .
By-Product Formation and Purity
Synthesis of 4-chlorobenzyl derivatives often faces challenges with by-products. For example, N,N-di-(4-chlorobenzyl)-N-methylamine was isolated as a 31.3% by-product during the synthesis of N-(4-chlorobenzyl)-N-methylformamide . This highlights the need for stringent purification protocols when working with 4-chlorobenzyl-containing compounds to ensure analytical and pharmacological reliability.
Critical Analysis of Limitations and Contradictions
- Data Gaps : Direct comparisons are hindered by the absence of solubility, permeability (e.g., Lipinski’s rule parameters), and in vivo toxicity data for the target compound .
- Structural Heterogeneity: Variations in substituents (e.g., chloro vs. methoxy groups) across analogs complicate extrapolation of properties. For instance, the crystal structure of C15H14ClNO2 () shows monoclinic packing (β = 96.055°), but the impact of methoxy-thiophene on crystallinity remains unexplored .
Preparation Methods
Synthetic Strategies for Carbamate Formation
Carbamoyl Chloride Route
The most direct method involves reacting 3-methoxy-2-thienylamine with 4-chlorobenzyl chloroformate in the presence of a base. This one-step procedure typically employs dichloromethane or tetrahydrofuran as solvents, with triethylamine or pyridine to neutralize HCl byproducts. Yields range from 65% to 82% depending on stoichiometric ratios and temperature control.
Mechanistic Insights :
The nucleophilic amine attacks the electrophilic carbonyl carbon of the chloroformate, displacing chloride and forming the carbamate linkage. Steric hindrance from the 3-methoxy group on the thiophene ring necessitates prolonged reaction times (8–12 hours) at 0–5°C to minimize side reactions.
Isocyanate Intermediate Pathway
An alternative approach generates the isocyanate intermediate in situ by treating 3-methoxy-2-thienylamine with phosgene or triphosgene, followed by reaction with 4-chlorobenzyl alcohol. This method risks overreduction of the thiophene ring but achieves higher regiochemical fidelity (89–93% yield) when catalyzed by rhodium complexes under inert atmospheres.
Critical Parameters :
Stepwise Preparation and Optimization
Synthesis of 3-Methoxy-2-Thienylamine
Directed Metalation of 3-Methoxythiophene
Using O-thiocarbamate as a directed metalation group (DMG), lithiation at the 2-position of 3-methoxythiophene proceeds efficiently at −78°C. Quenching with trimethylsilyl chloride or electrophiles introduces the amine group after deprotection (Scheme 1):
$$
\text{3-Methoxythiophene} \xrightarrow[\text{1. LDA, −78°C}]{\text{O-thiocarbamate DMG}} \text{2-Lithio-3-methoxythiophene} \xrightarrow{\text{NH}_4\text{Cl}} \text{3-Methoxy-2-thienylamine}
$$
Yield : 70–75% after column chromatography (hexane/ethyl acetate 4:1).
Reductive Amination
Condensation of 3-methoxy-2-thiophenecarbaldehyde with hydroxylamine hydrochloride followed by hydrogenation over Pd/C provides the amine in 68% yield. This method avoids harsh lithiation conditions but requires careful pH control during imine formation.
Coupling with 4-Chlorobenzyl Chloroformate
Standard Procedure
To a stirred solution of 3-methoxy-2-thienylamine (1.0 equiv) in dry THF, add 4-chlorobenzyl chloroformate (1.1 equiv) dropwise at 0°C. After 1 hour, warm to room temperature and stir for 6 hours. Quench with saturated NaHCO₃, extract with ethyl acetate, and purify via silica gel chromatography.
Optimization Data :
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Temperature | 0°C → 25°C | +15% |
| Solvent | THF | +10% vs. DCM |
| Equiv. Chloroformate | 1.1 | Max yield |
Newman-Kwart Rearrangement for Carbamate Protection
In cases where direct coupling fails, the Newman-Kwart rearrangement (NKR) converts O-thiocarbamates to S-thiocarbamates, enabling subsequent functionalization. This method is critical for sterically hindered substrates:
$$
\text{3-Methoxy-2-thienyl O-thiocarbamate} \xrightarrow[\text{180–200°C}]{\text{NKR}} \text{S-thiocarbamate} \xrightarrow{\text{Hydrolysis}} \text{Carbamate}
$$
Challenges : Competing nucleophilic attack at the ortho-position necessitates electron-withdrawing groups (e.g., carbonyl) to stabilize the intermediate.
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃) :
- δ 7.35 (d, J = 8.4 Hz, 2H, ArH)
- δ 6.95 (d, J = 8.4 Hz, 2H, ArH)
- δ 6.50 (d, J = 5.6 Hz, 1H, Thienyl-H)
- δ 5.20 (s, 2H, CH₂O)
- δ 3.85 (s, 3H, OCH₃)
IR (KBr) :
- 1745 cm⁻¹ (C=O stretch)
- 1240 cm⁻¹ (C-O-C asymmetric stretch)
HRMS (ESI+) :
Industrial-Scale Considerations
Applications and Derivatives
Pharmacological Intermediates
The carbamate moiety serves as a protease-resistant protecting group in thrombin inhibitors. In vitro studies show 4-chlorobenzyl derivatives exhibit 3-fold higher stability than benzyl analogs in plasma.
Polymer Chemistry
Incorporating the thienyl carbamate into polyurethanes enhances thermal stability (Tₘ = 215°C vs. 185°C for conventional analogs). Applications include flame-retardant coatings and flexible electronics.
Q & A
Q. What are the common synthetic routes for preparing 4-chlorobenzyl N-(3-methoxy-2-thienyl)carbamate, and how do reaction conditions influence yield and purity?
The synthesis typically involves a multi-step approach:
- Step 1: Preparation of the 3-methoxy-2-thienylamine intermediate via nucleophilic substitution or coupling reactions.
- Step 2: Carbamate formation by reacting the amine with 4-chlorobenzyl chloroformate in anhydrous solvents (e.g., dichloromethane or THF) under inert conditions.
- Step 3: Purification via column chromatography or recrystallization to achieve >95% purity.
Critical factors:
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?
- NMR spectroscopy: ¹H and ¹³C NMR confirm the presence of the 4-chlorobenzyl group (δ 4.5–5.0 ppm for CH₂) and methoxy-thienyl moiety (δ 3.8 ppm for OCH₃).
- IR spectroscopy: Stretching vibrations at ~1700 cm⁻¹ (C=O of carbamate) and 1250 cm⁻¹ (C-O-C) validate functional groups.
- HPLC-MS: High-resolution mass spectrometry confirms molecular weight (e.g., [M+H]⁺ at m/z 338.05) and purity (>98%) .
Q. What are the primary degradation pathways of this carbamate under hydrolytic or oxidative conditions, and how can they be mitigated during storage?
- Hydrolysis: The carbamate bond is susceptible to cleavage in acidic/basic conditions, yielding 4-chlorobenzyl alcohol and 3-methoxy-2-thienylamine.
- Oxidation: The thienyl ring may undergo oxidation, forming sulfoxide derivatives.
Mitigation strategies:
- Store in amber vials under argon at –20°C.
- Add stabilizers like BHT (butylated hydroxytoluene) to inhibit oxidation .
Advanced Research Questions
Q. How can computational chemistry tools be integrated into the design and optimization of the synthesis pathway for this carbamate derivative?
- Reaction pathway modeling: Density Functional Theory (DFT) calculations predict transition states and intermediates, identifying energy barriers for key steps like carbamate bond formation .
- Solvent optimization: COSMO-RS simulations assess solvent effects on reaction thermodynamics.
- Machine learning: Train models on existing carbamate synthesis data to predict optimal conditions (e.g., temperature, catalyst loadings) .
Q. What strategies are recommended for resolving contradictions in biological activity data observed across different assay systems for this compound?
- Assay standardization: Use identical cell lines (e.g., HEK293 for receptor-binding studies) and control compounds (e.g., known carbamate inhibitors).
- Dose-response validation: Perform IC₅₀/EC₅₀ comparisons across orthogonal assays (e.g., fluorescence-based vs. radiometric).
- Meta-analysis: Apply statistical tools like hierarchical clustering to identify outlier datasets .
Q. How does the electronic configuration of the 3-methoxy-2-thienyl group influence the carbamate's reactivity in nucleophilic environments?
- Electron-donating effects: The methoxy group increases electron density on the thienyl ring, stabilizing intermediates during nucleophilic attacks.
- Steric hindrance: The 2-thienyl position directs nucleophiles toward the carbamate carbonyl, enhancing reactivity.
- Computational evidence: Frontier Molecular Orbital (FMO) analysis shows a lower LUMO energy (–1.8 eV) at the carbamate carbonyl, facilitating nucleophilic addition .
Q. What are the critical considerations in designing stability studies for this compound under varying pH and temperature conditions?
- Study design: Use a Design of Experiments (DoE) approach to test combinations of pH (2–12), temperature (4–60°C), and ionic strength.
- Analytical endpoints: Monitor degradation via HPLC-UV at 254 nm and quantify byproducts (e.g., 4-chlorobenzyl alcohol).
- Kinetic modeling: Apply Arrhenius equations to predict shelf-life under accelerated conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
